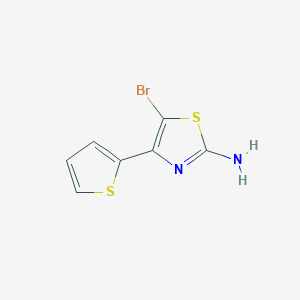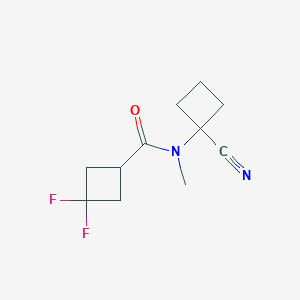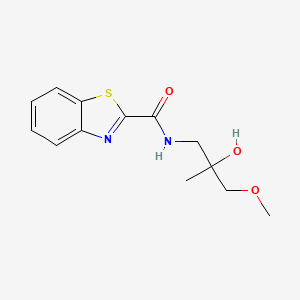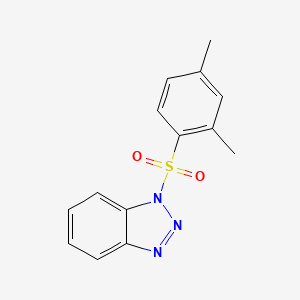![molecular formula C17H18F3N3O3 B2609210 2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide CAS No. 2034544-30-2](/img/structure/B2609210.png)
2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide is a complex synthetic compound, with an intricate structure that suggests potential utility in multiple fields, such as medicine, chemistry, and potentially, industry. Its distinct combination of a furan ring with pyrimidine and trifluoromethyl groups points to versatile chemical reactivity and unique biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized via a multi-step process:
Formation of the pyrano[4,3-d]pyrimidine core: : This involves a cyclization reaction between appropriately substituted aromatic compounds under conditions that may include the use of acidic or basic catalysts.
Addition of the trifluoromethyl group: : This step requires a trifluoromethylation reaction, often utilizing reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a copper catalyst.
Attachment of the furan-3-carboxamide: : This final step could involve the coupling of the pyrimidine core with a furan-3-carboxylic acid derivative using condensation agents such as carbodiimides in an organic solvent.
Industrial Production Methods: While laboratory synthesis provides a controlled route to the compound, industrial methods would likely emphasize efficiency and cost-effectiveness, potentially utilizing flow chemistry techniques for continuous production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to scale up the process.
Chemical Reactions Analysis
Types of Reactions: 2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions:
Oxidation: : Can be oxidized at the furan ring or the pyrimidine moiety.
Reduction: : Selective reduction might target specific double bonds within the structure.
Substitution: : The trifluoromethyl group can engage in electrophilic substitution reactions.
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Using hydrogen gas with a palladium catalyst.
Substitution: : Halogenation reactions might employ reagents like bromine or chlorine under controlled conditions.
Major Products: These reactions typically yield intermediates with enhanced or modified properties, such as more reactive functional groups or increased molecular stability, depending on the reaction conditions employed.
Scientific Research Applications
Chemistry: In chemistry, the compound's unique structure lends itself to use as a building block for synthesizing more complex molecules, potentially useful in material sciences or as a ligand in coordination chemistry.
Biology: The compound's potential biological activity, due to its pyrimidine and trifluoromethyl components, might make it a candidate for studies on enzyme inhibition or as a scaffold for drug development.
Medicine: In medicine, its bioactive potential could be explored for developing new therapeutic agents targeting specific pathways or diseases, given the growing importance of fluorinated compounds in drug discovery.
Industry: Industrially, its unique properties could find applications in the development of novel materials or as a specialized reagent in various chemical processes.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism by which 2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide exerts its effects would depend on its interactions at the molecular level. The trifluoromethyl group is known for enhancing binding affinity to target proteins, potentially inhibiting enzyme activity or modulating receptor pathways.
Comparison with Similar Compounds
Similar Compounds:
2,4-dimethylpyrano[4,3-d]pyrimidines: : Similar in core structure but lacks the furan and trifluoromethyl groups.
N-ethylpyrimidine derivatives: : Shares the pyrimidine base but with different substituent variations.
Furan-3-carboxamides: : Analogous functional group but without the additional complexity of the pyrimidine or trifluoromethyl groups.
Uniqueness: 2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide stands out due to its integration of multiple reactive and functional moieties, providing a unique combination of chemical and potentially biological properties that are not commonly found in similar compounds.
This article offers a broad overview, but we can delve deeper into specific areas if needed. Thoughts?
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-9-7-11(10(2)26-9)16(24)21-5-3-14-22-13-4-6-25-8-12(13)15(23-14)17(18,19)20/h7H,3-6,8H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTIVOKSZDFWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=NC3=C(COCC3)C(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(6-phenylpyrimidin-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2609133.png)




![3-[(morpholin-4-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,4-thiazepane](/img/structure/B2609139.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2609144.png)

![1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2609148.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2609150.png)
